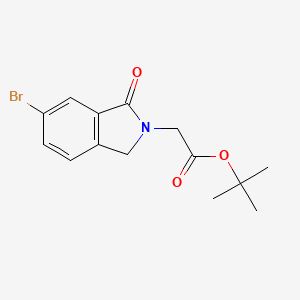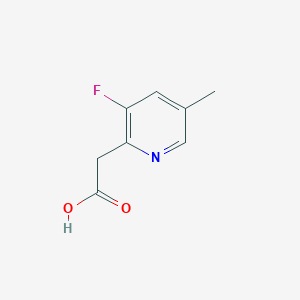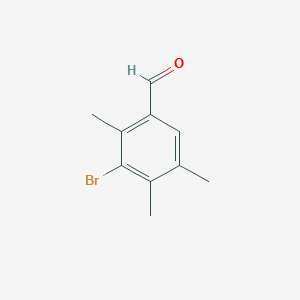![molecular formula C10H24O4Si B13984236 3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol CAS No. 184870-14-2](/img/structure/B13984236.png)
3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol: is an organosilicon compound that features both silane and diol functional groups. This compound is of interest due to its potential applications in various fields, including materials science, chemistry, and biology. The presence of the silane group allows for potential modifications and interactions with other molecules, while the diol group provides additional reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol typically involves the reaction of a silane precursor with a diol compound. One common method involves the reaction of 3-chloropropyltriethoxysilane with propane-1,2-diol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the diol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The silane group can participate in substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the silane group under mild conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new silane derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mecanismo De Acción
The mechanism of action of 3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol involves its interaction with other molecules through its silane and diol functional groups. The silane group can form covalent bonds with various substrates, while the diol group can participate in hydrogen bonding and other non-covalent interactions. These interactions enable the compound to modify surfaces, enhance adhesion, and improve the properties of materials.
Comparación Con Compuestos Similares
Similar Compounds
3-[Ethoxy(dimethyl)silyl]-1-propanamine: Similar structure but with an amine group instead of a diol group.
3-(Ethoxydimethylsilyl)propan-1-amine: Another similar compound with an amine group.
Uniqueness
3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol is unique due to the presence of both silane and diol functional groups, which provide a combination of reactivity and functionality not found in similar compounds. This dual functionality allows for a wider range of applications and interactions with other molecules.
Propiedades
Número CAS |
184870-14-2 |
|---|---|
Fórmula molecular |
C10H24O4Si |
Peso molecular |
236.38 g/mol |
Nombre IUPAC |
3-[3-[ethoxy(dimethyl)silyl]propoxy]propane-1,2-diol |
InChI |
InChI=1S/C10H24O4Si/c1-4-14-15(2,3)7-5-6-13-9-10(12)8-11/h10-12H,4-9H2,1-3H3 |
Clave InChI |
PLRGPJQMFHYPBL-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C)(C)CCCOCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-2-[[(1,1-dimethylethyl)dimethylsilyl]amino]-7H-Pyrrolo[2,3-d]pyrimidine-5-methanol](/img/structure/B13984167.png)











![Methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13984253.png)
